
2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and fluoro substituents on the benzene ring, as well as a triazole moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.
Activation of Carboxylic Acid: The carboxylic acid group of 2,4-dichloro-5-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid is then reacted with 4H-1,2,4-triazole to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole moiety.
Hydrolysis: Products include 2,4-dichloro-5-fluorobenzoic acid and 4H-1,2,4-triazole.
Applications De Recherche Scientifique
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The compound may also interact with DNA or proteins, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluorobenzoic acid: A precursor in the synthesis of the target compound.
4H-1,2,4-Triazole: A key component of the target compound.
2,4-Dichloro-5-fluoro-N-(1H-1,2,4-triazol-3-yl)benzamide: A structural isomer with similar properties.
Uniqueness
2,4-Dichloro-5-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the specific arrangement of its substituents, which can influence its biological activity and chemical reactivity. The presence of both dichloro and fluoro groups, along with the triazole moiety, provides a distinct profile that can be exploited for various applications in medicinal chemistry and chemical biology.
Propriétés
Formule moléculaire |
C9H5Cl2FN4O |
|---|---|
Poids moléculaire |
275.06 g/mol |
Nom IUPAC |
2,4-dichloro-5-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H5Cl2FN4O/c10-5-2-6(11)7(12)1-4(5)8(17)15-9-13-3-14-16-9/h1-3H,(H2,13,14,15,16,17) |
Clé InChI |
BZWVMZKGZPGJPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
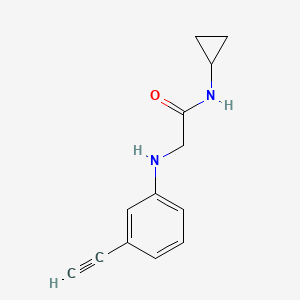
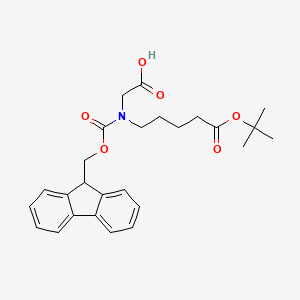
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)

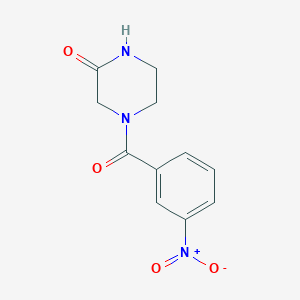



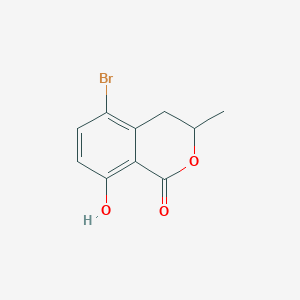
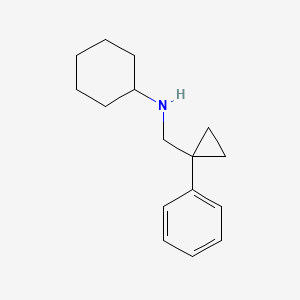

![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)

